Negundoside
Overview
Description
Negundoside is a bioactive compound found in the leaves of Vitex negundo, commonly known as the five-leaved chaste tree. This plant has been extensively studied for its wide range of medicinal properties, including anti-inflammatory, analgesic, and hepatoprotective effects. Negundoside, along with other phytochemicals present in Vitex negundo, contributes to its therapeutic potential. The plant is rich in a variety of chemical compounds such as flavonoids, iridoids, and terpenoids, which are responsible for its pharmacological activities (Meena et al., 2010).
Synthesis Analysis
The synthesis of negundoside and related compounds primarily involves green synthesis methods, utilizing plant extracts to reduce metal ions to nanoparticles. For example, Vitex negundo leaf extract has been used in the fabrication of various metallic nanoparticles, indicating the plant's potential in nanoparticle synthesis and its application in scientific domains such as antimicrobial and photocatalytic activities. This approach highlights the importance of Vitex negundo extracts in the reduction and stabilization of nanoparticles, suggesting a method for synthesizing complex organic molecules from plant-based sources (Patil & Kumbhar, 2020).
Molecular Structure Analysis
Negundoside's molecular structure, characterized by its phytochemical constituents, plays a crucial role in its pharmacological properties. The plant contains diverse bioactive compounds, including flavonoids, terpenoids, alkaloids, and essential oils. These compounds exhibit a range of pharmacological activities, such as anti-inflammatory, analgesic, antipyretic, and antioxidant effects. Understanding the molecular structure of negundoside and its related compounds is essential for exploring their therapeutic potential and developing new drugs based on these bioactive compounds (Gandhimathi et al., 2023).
Chemical Reactions and Properties
The chemical properties of negundoside, along with other compounds found in Vitex negundo, contribute to the plant's medicinal value. These compounds undergo various chemical reactions that enhance their bioactivity, making them effective in treating different health conditions. For instance, the presence of secondary metabolites like flavonoids and terpenoids is responsible for the plant's antioxidant, anti-inflammatory, and antimicrobial properties. These reactions and properties are critical for the therapeutic use of Vitex negundo and its constituents in traditional and modern medicine (Neha et al., 2021).
Physical Properties Analysis
The physical properties of negundoside, such as solubility, melting point, and molecular weight, are important for its extraction, formulation, and application in pharmacological studies. The extraction and analytical methods used to isolate negundoside and other phytochemicals from Vitex negundo are crucial for determining their purity, efficacy, and potential as bioactive compounds in drug development. Different extraction techniques can influence the yield and quality of these compounds, affecting their therapeutic applications (Atienza et al., 2021).
Scientific Research Applications
1. Structural Analysis and Characterization
Negundoside, identified as 2′-p-hydroxybenzoyl mussaenosidic acid, has been extensively studied for its structure and properties. Sharma et al. (2014) determined its crystal structure using X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters. This detailed structural analysis is crucial for understanding the compound's chemical behavior and potential applications in scientific research (Sharma et al., 2014).
2. Bioactive Compound in Vitex Negundo
Negundoside is one of the primary bioactive compounds in Vitex negundo, a plant widely used in traditional medicine. Research by Dutta et al. (1983) and Tiwari et al. (2012) highlights its importance in the plant's medicinal properties. Negundoside has been studied for its antioxidant activity, contributing to the therapeutic potential of Vitex negundo (Dutta et al., 1983), (Tiwari et al., 2012).
3. Quantitative Analysis Techniques
Several studies have focused on developing methods for the quantification of negundoside in various preparations. Lokhande and Verma (2009, 2010) established methods using high-performance thin-layer chromatography and liquid chromatography, respectively. These techniques are essential for quality control and standardization of herbal preparations containing negundoside (Lokhande & Verma, 2009), (Lokhande & Verma, 2010).
4. Hepatoprotective Effects
Research has demonstrated the hepatoprotective effects of negundoside. Sharma et al. (2016) found that negundoside, isolated from Vitex negundo, exhibits significant liver protective efficacy against toxins in rodent models. This suggests its potential application in developing treatments for liver ailments (Sharma et al., 2016).
5. Potential Antidepressant Properties
Negundoside has also been identified in studies focused on its potential antidepressant activities. Zhou et al. (2016) isolated negundoside from Cyperus rotundus and found significant antidepressant activity in mice models, indicating its potential application in mental health research (Zhou et al., 2016).
properties
IUPAC Name |
(1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)9-32-21(15(12)23)35-22-18(17(27)16(26)14(8-24)33-22)34-20(30)10-2-4-11(25)5-3-10/h2-5,9,12,14-18,21-22,24-27,31H,6-8H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCSGMIUBXUYSE-KLZCBZFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Negundoside | |
CAS RN |
82451-20-5 | |
Record name | Negundoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEGUNDOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78XBW51XWI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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